molecular formula C13H21N3O B1437788 1-(6-Butoxypyridin-2-Yl)Piperazine CAS No. 902837-07-4

1-(6-Butoxypyridin-2-Yl)Piperazine

Cat. No. B1437788
M. Wt: 235.33 g/mol
InChI Key: PPOHEYKESQFZEC-UHFFFAOYSA-N
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Description

1-(6-Butoxypyridin-2-Yl)Piperazine is an organic compound with the empirical formula C13H21N3O and a molecular weight of 235.33 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 1-(6-Butoxypyridin-2-Yl)Piperazine can be represented by the SMILES string CCCCOc1cccc(n1)N2CCNCC2 .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Antipsychotic Potential : A study reported the synthesis and evaluation of conformationally restricted butyrophenones, including compounds with a piperazine moiety, for their antipsychotic potential. Compounds exhibited selectivity for serotonin receptors, suggesting their effectiveness as neuroleptic drugs (Raviña et al., 2000).

  • α1-AR Antagonistic Activities : Research on 1-(benzoxazole-2-yl)piperazine derivatives highlighted their potential as α1-adrenoceptor antagonists. This suggests their relevance in developing treatments for conditions modulated by α1-AR activity (Li et al., 2008).

  • Docking Studies and Synthesis of Piperazine Derivatives : Piperazine-1-yl-1H-indazole derivatives, including novel compounds synthesized for medicinal chemistry applications, underscored the importance of piperazine derivatives in drug development. Docking studies provided insights into their potential interactions and activities (Balaraju et al., 2019).

  • Cancer Treatment : AZD3514, a piperazine derivative, demonstrated potential as an androgen receptor downregulator for treating advanced prostate cancer, showcasing the therapeutic applications of piperazine in oncology (Bradbury et al., 2013).

  • ACC1/2 Inhibition : Novel piperazinyl derivatives were identified as potent ACC1/2 non-selective inhibitors, indicating their potential in addressing metabolic disorders by modulating acetyl-CoA carboxylase activity (Chonan et al., 2011).

  • Antimicrobial and Antitumor Activities : Synthesis of 5-[4-(4-aryl-1-piperazinyl)butoxy]coumarins highlighted their antibacterial, antifungal, and antitumor potentials. This research illustrates the broad spectrum of pharmacological applications of piperazine derivatives (Ostrowska et al., 2016).

  • Soluble Epoxide Hydrolase Inhibition : The development of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase emphasizes piperazine's role in exploring therapeutic targets for disease models, including cardiovascular diseases (Thalji et al., 2013).

  • Neurological Disorders : Piperazine derivatives have been shown to possess antiarrhythmic and antihypertensive effects, as well as alpha-adrenoceptor binding affinities, indicating their potential in treating neurological disorders (Malawska et al., 2002).

Safety And Hazards

1-(6-Butoxypyridin-2-Yl)Piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(6-butoxypyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-3-11-17-13-6-4-5-12(15-13)16-9-7-14-8-10-16/h4-6,14H,2-3,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOHEYKESQFZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650767
Record name 1-(6-Butoxypyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Butoxypyridin-2-Yl)Piperazine

CAS RN

902837-07-4
Record name 1-(6-Butoxy-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Butoxypyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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